molecular formula C27H30ClNO6S B588978 trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative CAS No. 1331383-23-3

trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative

Cat. No.: B588978
CAS No.: 1331383-23-3
M. Wt: 536.059
InChI Key: PPIXPNIXZHUBJO-HFUDFJFXSA-N
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Description

trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative: is a complex organic compound, often used in scientific research. It is a derivative of Clopidogrel, a well-known antiplatelet medication. This compound is labeled with stable isotopes, specifically Carbon-13 and Deuterium, which makes it valuable for various analytical and research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative involves multiple steps, starting from the basic Clopidogrel structure. The process includes the incorporation of Carbon-13 and Deuterium isotopes. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the correct incorporation of isotopes .

Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process is highly controlled to maintain the purity and isotopic enrichment of the final product. The production involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative is used as a reference standard for isotopic labeling studies. It helps in understanding reaction mechanisms and tracing the pathways of chemical reactions .

Biology: In biological research, this compound is used to study metabolic pathways. The isotopic labels allow researchers to track the compound’s distribution and transformation within biological systems .

Medicine: In medical research, it is used to study the pharmacokinetics and pharmacodynamics of Clopidogrel derivatives. This helps in understanding how the drug is absorbed, distributed, metabolized, and excreted in the body .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. It serves as a standard for quality control and ensures the consistency of drug formulations .

Mechanism of Action

The mechanism of action of trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative involves its interaction with specific molecular targets. The compound inhibits the P2Y12 receptor on platelets, preventing platelet aggregation. This action is crucial in preventing blood clots and is similar to the mechanism of action of Clopidogrel .

Comparison with Similar Compounds

    Clopidogrel: The parent compound, used as an antiplatelet medication.

    Prasugrel: Another antiplatelet drug with a similar mechanism of action.

    Ticagrelor: A reversible P2Y12 receptor antagonist.

Uniqueness: trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative is unique due to its isotopic labeling. This feature allows for detailed analytical studies and provides insights that are not possible with non-labeled compounds .

Properties

IUPAC Name

methyl 2-(2-chlorophenyl)-2-[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpiperidin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClNO6S/c1-4-35-25(31)15-19-16-29(26(27(32)34-3)21-10-5-6-11-22(21)28)13-12-24(19)36-17-23(30)18-8-7-9-20(14-18)33-2/h5-11,14-15,24,26H,4,12-13,16-17H2,1-3H3/b19-15+/i2+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIXPNIXZHUBJO-HFUDFJFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CN(CCC1SCC(=O)C2=CC(=CC=C2)OC)C(C3=CC=CC=C3Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C\C(=O)OCC)C(C3=CC=CC=C3Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747374
Record name Methyl (2-chlorophenyl){(3E)-3-(2-ethoxy-2-oxoethylidene)-4-[(2-{3-[(~13~C,~2~H_3_)methyloxy]phenyl}-2-oxoethyl)sulfanyl]piperidin-1-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331383-23-3
Record name Methyl (2-chlorophenyl){(3E)-3-(2-ethoxy-2-oxoethylidene)-4-[(2-{3-[(~13~C,~2~H_3_)methyloxy]phenyl}-2-oxoethyl)sulfanyl]piperidin-1-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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